2-(Furan-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
2-(Furan-2-yl)aniline: and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct structures and properties 2-(Furan-2-yl)aniline is an aromatic amine with a furan ring attached to an aniline moiety, while 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic hydrocarbon with four methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Furan-2-yl)aniline: can be synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield 2-(Furan-2-yl)aniline .
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the iodination of 2,3,4,5-tetramethylbenzene can be scaled up using continuous flow reactors to control the reaction temperature and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)aniline: undergoes various types of reactions, including:
Electrophilic substitution: The furan ring can undergo nitration, bromination, hydroxymethylation, formylation, and acylation.
Nucleophilic substitution: The aniline moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as in Suzuki–Miyaura coupling reactions.
Oxidation and reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as nitric acid, bromine, and acyl chlorides are commonly used under acidic conditions.
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Electrophilic substitution: Products include nitro, bromo, hydroxymethyl, formyl, and acyl derivatives of 2-(Furan-2-yl)aniline.
Nucleophilic substitution: Products include various substituted anilines and furan derivatives.
Oxidation and reduction: Products include carboxylic acids and alkanes derived from 1-iodo-2,3,4,5-tetramethylbenzene.
Scientific Research Applications
2-(Furan-2-yl)aniline: and 1-iodo-2,3,4,5-tetramethylbenzene have several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The furan ring can form hydrogen bonds and π-π interactions with target proteins, while the aniline moiety can participate in nucleophilic or electrophilic interactions .
1-iodo-2,3,4,5-tetramethylbenzene: acts as a precursor in various chemical reactions, where the iodine atom can be replaced by other functional groups, facilitating the formation of new carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)aniline: Similar compounds include 2-(Furan-2-yl)thiazoles and 2-(Furan-2-yl)oxazoles, which also exhibit biological activities.
1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic hydrocarbons like 1-iodo-2,4,6-trimethylbenzene.
Uniqueness
2-(Furan-2-yl)aniline: The presence of both furan and aniline moieties provides unique reactivity and biological activity compared to other furan derivatives.
1-iodo-2,3,4,5-tetramethylbenzene: The combination of iodine and multiple methyl groups offers distinct reactivity in substitution reactions compared to other iodinated aromatics.
Properties
Molecular Formula |
C20H22INO |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(furan-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H9NO/c1-6-5-10(11)9(4)8(3)7(6)2;11-9-5-2-1-4-8(9)10-6-3-7-12-10/h5H,1-4H3;1-7H,11H2 |
InChI Key |
QIZODVZYHDVXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C(C(=C1)C2=CC=CO2)N |
Origin of Product |
United States |
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